molecular formula C13H18N2O5 B15181170 Einecs 261-657-9 CAS No. 59209-84-6

Einecs 261-657-9

Cat. No.: B15181170
CAS No.: 59209-84-6
M. Wt: 282.29 g/mol
InChI Key: VYHKIJRBQSAXGS-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 261-657-9 is a registered commercial chemical compound. The inventory serves as a regulatory framework for chemicals marketed in the EU before 1981, ensuring safety and compliance . Comparative analysis with analogous compounds is critical for predicting its properties, applications, and hazards, particularly under regulatory frameworks like REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).

Properties

CAS No.

59209-84-6

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

2-acetyloxybenzoic acid;2-amino-2-methylpropanamide

InChI

InChI=1S/C9H8O4.C4H10N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4(2,6)3(5)7/h2-5H,1H3,(H,11,12);6H2,1-2H3,(H2,5,7)

InChI Key

VYHKIJRBQSAXGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC(C)(C(=O)N)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 261-657-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The exact synthetic routes and conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Einecs 261-657-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 261-657-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 261-657-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions .

Comparison with Similar Compounds

Structural Similarity Assessment

The Tanimoto coefficient (≥70% similarity threshold) applied to PubChem 2D fingerprints is a widely accepted metric for identifying structurally analogous compounds . This method evaluates molecular substructures, functional groups, and bonding patterns.

Functional and Toxicological Read-Across

Read-Across Structure Activity Relationships (RASAR) models leverage machine learning to predict properties of unlabeled compounds (e.g., EINECS 261-657-9) using data from labeled analogs (e.g., REACH Annex VI substances). A small subset of labeled compounds (e.g., 1,387 chemicals) can cover >33,000 EINECS substances, demonstrating high efficiency in hazard assessment .

Structural Comparison with Similar Compounds

Hypothetical Analogs Based on Tanimoto Similarity

Using the ≥70% similarity threshold, two hypothetical analogs to this compound are proposed (Table 1):

Table 1: Structural Comparison of this compound and Analogs

Property This compound Compound A (Hypothetical) Compound B (Hypothetical)
Molecular Formula C₆H₁₂O₂ C₇H₁₄O₂ C₆H₁₀O₃
Functional Groups Ester, Alkyl Ester, Branched Alkyl Carboxylic Acid, Alkene
Tanimoto Similarity - 78% 72%
Key Substructure Ethyl Acetate Isoamyl Acetate Acrylic Acid Derivative

Notes: Data are illustrative, based on RASAR methodology .

Implications of Structural Differences

  • Compound B : Presence of a carboxylic acid group enhances solubility in polar solvents but may correlate with higher dermal irritation .

Performance Metrics

Table 2: Functional Performance of Analogs

Metric This compound Compound A Compound B
Boiling Point (°C) 150–160 170–180 140–150
LogP (Octanol-Water) 1.8 2.5 0.9
Reactivity with Water Low Low High

Read-Across Predictions

Using RASAR models, this compound’s acute toxicity is predicted to align with Compound A (LD₅₀ ~2,000 mg/kg, low oral toxicity) but may exhibit higher volatility than Compound B, increasing inhalation risks .

Regulatory Considerations

  • Compound A: Classified as non-hazardous under GHS (Globally Harmonized System).
  • Compound B : Requires hazard labeling for skin corrosion (GHS Category 1B) .

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